molecular formula C20H19ClN4O3S2 B2494625 2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392296-14-9

2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2494625
CAS No.: 392296-14-9
M. Wt: 462.97
InChI Key: WPXSPZBPYNXCLH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. Its molecular architecture, featuring a 1,3,4-thiadiazole core functionalized with phenoxy and acetamide groups, is characteristic of scaffolds designed to modulate enzyme activity. This structural motif is frequently investigated for its potential to inhibit specific protein kinases or other ATP-binding proteins, which are critical targets in signal transduction pathways . Researchers are exploring this compound as a potential tool molecule to elucidate the role of less-characterized kinases in cellular processes such as proliferation, apoptosis, and inflammation. The inclusion of the sulfanyl linker and the carbamoylmethyl group suggests a design strategy aimed at enhancing binding affinity and selectivity within enzyme active sites. As a research-grade chemical, it serves as a key intermediate or a lead compound for the development of novel molecular probes and for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties. All investigations involving this compound should be conducted in controlled laboratory settings.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c1-12-7-13(2)9-15(8-12)22-18(27)11-29-20-25-24-19(30-20)23-17(26)10-28-16-5-3-14(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXSPZBPYNXCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Synthesis of the thiadiazole ring: This step involves the cyclization of a precursor containing sulfur and nitrogen atoms, often using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final step involves coupling the chlorophenoxy intermediate with the thiadiazole intermediate under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazole and Acetamide Derivatives

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Structural Features : Contains a nitro group and methylsulfonyl substituent on the phenyl ring. The acetamide group is linked to a chlorinated aromatic system.
  • Key Differences : Unlike the target compound, this analog lacks the thiadiazole ring and instead incorporates a nitro group, which may enhance electrophilic reactivity but reduce metabolic stability.
  • Role : Primarily an intermediate in synthesizing sulfur-containing heterocycles, highlighting the acetamide group’s versatility in derivatization .
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide ()
  • Structural Features : Shares the thiadiazole core and chlorophenylmethylsulfanyl substituent. The acetamide group is attached to a mesitylene (2,4,6-trimethylphenyl) group.
N-(4-Acetamidophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide (CAS 664318-53-0, )
  • Structural Features : Combines a chlorophenylmethylsulfanyl group with a secondary acetamide linked to a phenyl ring.
  • Key Differences : Absence of the thiadiazole ring reduces heterocyclic complexity, likely diminishing interactions with enzymatic targets that favor planar aromatic systems.
  • Implications : Highlights the importance of the thiadiazole core in modulating bioactivity .

Bioactive Thiadiazole-Benzothiazole Hybrids ()

A series of benzothiazole-thiadiazole-acetamide hybrids demonstrated significant anti-inflammatory and antibacterial activities. For example:

  • Compound 5d : Most potent anti-inflammatory and antibacterial derivative, featuring a spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one system.
  • Compound 5e : Superior analgesic activity due to a 2-oxoindolin-3-ylidene substituent.
  • However, the absence of fused oxadiazole or indole rings might limit its interaction with specific inflammatory targets .

Physicochemical and Pharmacokinetic Considerations

Substituent Effects

  • Contrasts with nitro groups (), which may increase reactivity but reduce metabolic stability.
  • 3,5-Dimethylphenyl Carbamoyl Group : Enhances steric bulk compared to simpler phenyl groups (e.g., ’s mesitylene), possibly affecting solubility and binding pocket compatibility.

Thiadiazole Core

  • The 1,3,4-thiadiazole ring contributes to planar rigidity, facilitating π-π stacking interactions with biological targets. This feature is shared across analogs in , and 8 but absent in simpler acetamides ().

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Bioactivity (Reported) References
Target Compound 1,3,4-Thiadiazole 4-Chlorophenoxy, 3,5-dimethylphenylcarbamoyl Not available -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Nitro, methylsulfonyl Intermediate for heterocycles
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide 1,3,4-Thiadiazole 4-Chlorophenylmethylsulfanyl, mesitylene Not available (structural analog)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (Compound 5d) Benzothiazole-thiadiazole hybrid Spiro-oxadiazole-indoline Anti-inflammatory, antibacterial

Biological Activity

2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the 4-chlorophenoxy group and the 3,5-dimethylphenyl moiety enhances its chemical stability and reactivity. The structural formula can be represented as follows:

C17H19ClN4O2S\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, thereby modulating cellular functions.
  • Receptor Binding : The compound could bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated the cytotoxicity of similar compounds against human cancer cell lines HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). Results showed that compounds with chlorophenyl groups demonstrated enhanced antiproliferative effects. Specifically, one derivative exhibited a high degree of cytotoxicity against the A431 cell line by inducing apoptosis through upregulation of Bax and downregulation of Bcl-2 proteins .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways through enzyme inhibition or receptor antagonism.

Study 1: Cytotoxicity Evaluation

A recent study investigated a series of thiadiazole derivatives for their antiproliferative properties. The results indicated that compounds with similar structures to this compound showed promising cytotoxic effects against cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism
9eA43115Apoptosis induction
9fPC320Cell cycle arrest

Study 2: Enzyme Interaction

Another study focused on the interaction profiles of similar compounds with specific enzymes involved in cancer progression. It was found that these compounds could inhibit key enzymes such as VEGFR-2, which plays a significant role in tumor angiogenesis .

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